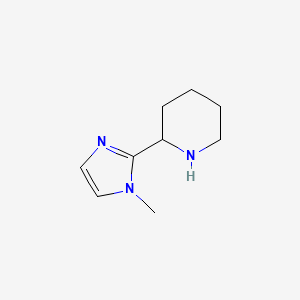

2-(1-methyl-1H-imidazol-2-yl)piperidine

Description

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYNKTLWCMCJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654968 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933713-92-9 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)piperidine: Synthesis, Characterization, and Potential Applications

Abstract: The unique structural combination of a piperidine ring and a methylated imidazole moiety in 2-(1-methyl-1H-imidazol-2-yl)piperidine presents a compelling scaffold for investigation in drug discovery and development. This technical guide provides a comprehensive overview of this heterocyclic compound, covering its fundamental properties, plausible synthetic routes, and robust characterization methodologies. While specific data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogs to offer predictive insights into its physicochemical and pharmacological profiles. Detailed experimental protocols are provided to guide researchers in their exploration of this and similar chemical entities. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Imidazolyl-Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic properties and biological activity.[2] When coupled with an imidazole ring—a five-membered aromatic heterocycle known for its role in biological processes and its presence in numerous bioactive compounds—the resulting imidazolyl-piperidine framework offers a rich chemical space for drug design.[3][4][5]

The specific compound, this compound, features a piperidine ring directly linked at its 2-position to the 2-position of a 1-methylated imidazole ring. The N-methylation of the imidazole ring is a critical feature, as it can significantly influence the compound's basicity, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. This guide will explore the foundational chemical and potential biological properties of this intriguing molecule.

Chemical Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves the synthesis of the two heterocyclic cores separately, followed by a coupling reaction. An alternative, more convergent approach would be to construct the imidazole ring onto a pre-existing piperidine precursor. A plausible synthetic route is outlined below.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of N-Boc-2-(bromomethyl)piperidine

-

To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq) and triphenylphosphine (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-2-(bromomethyl)piperidine.

Step 2: Synthesis of 1-methyl-1H-imidazole

-

This can be achieved through various methods, including the Debus-Radziszewski reaction or by methylation of imidazole.[4]

-

For methylation, dissolve imidazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) and cool to 0 °C.

-

Add a base such as sodium hydride (1.1 eq) portion-wise.

-

After cessation of hydrogen evolution, add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Quench carefully with water and extract with a suitable organic solvent.

-

Purify by distillation or chromatography.

Step 3: Coupling of N-Boc-2-(bromomethyl)piperidine and 1-methyl-1H-imidazole

-

To a solution of 1-methyl-1H-imidazole (1.0 eq) in dry THF, add a strong base like n-butyllithium (1.1 eq) at -78 °C to deprotonate the C2 position.

-

Stir for 1 hour at -78 °C.

-

Add a solution of N-Boc-2-(bromomethyl)piperidine (1.0 eq) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench with saturated ammonium chloride solution and extract with ethyl acetate.

-

Dry, concentrate, and purify by column chromatography.

Step 4: Boc Deprotection

-

Dissolve the product from Step 3 in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

Stir at room temperature for 1-2 hours.

-

Concentrate under reduced pressure.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent.

-

Dry and concentrate to yield the final product, this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, the imidazole ring protons, and the N-methyl group. The chemical shifts and coupling patterns will be indicative of the connectivity. |

| ¹³C NMR | Resonances for all unique carbon atoms in the piperidine and imidazole rings, as well as the methyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C₉H₁₅N₃ (165.24 g/mol ).[6] |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N bonds. |

A comprehensive guide on advanced NMR techniques for the structural characterization of heterocyclic compounds can provide further details on 1D and 2D NMR experiments that would be beneficial.[7][8][9]

Physicochemical Properties (Predicted)

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the structure of this compound, the following properties can be predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 165.24 g/mol | Calculated from the molecular formula C₉H₁₅N₃.[6] |

| pKa | The piperidine nitrogen will be basic (pKa ~9-10), and the imidazole ring will have a lower basicity. | The N-methylation of the imidazole ring will slightly alter its pKa compared to the unsubstituted parent. |

| LogP (Octanol/Water Partition Coefficient) | Likely to be in the range of 1.0 - 2.5. | The presence of the methyl group and the overall hydrocarbon character will contribute to some lipophilicity, while the nitrogen atoms will provide hydrophilicity. |

| Solubility | Expected to have good aqueous solubility, especially in acidic conditions where it will form a salt. | The basic nitrogen atoms will be protonated at physiological pH, enhancing solubility. |

| Hydrogen Bond Donors/Acceptors | 1 Hydrogen Bond Donor (piperidine N-H), 2 Hydrogen Bond Acceptors (imidazole nitrogens). | These features are important for interactions with biological targets and for solubility. |

Potential Pharmacological Profile and Biological Activity

The imidazolyl-piperidine scaffold is present in compounds with a wide range of biological activities.

Potential Targets and Therapeutic Areas

-

CNS Disorders: The piperidine moiety is a common feature in drugs targeting CNS receptors.[2] Depending on the conformation and substitution, derivatives could interact with dopamine, serotonin, or opioid receptors.

-

Histamine Receptors: Imidazole is the core of histamine, and many imidazole-containing compounds are antagonists or agonists at histamine receptors.[10]

-

Antimicrobial Activity: Imidazole derivatives are known for their antibacterial and antifungal properties.[11] The mechanism often involves the disruption of microbial cell membranes or DNA replication.[11]

-

Anti-inflammatory Activity: Some 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent anti-inflammatory effects by inhibiting NO and TNF-α production.[12]

-

Anticancer Activity: Novel 2-(benzimidazol-2-yl)quinoxalines containing a piperidine moiety have demonstrated promising antitumor activity.[13]

Workflow for Biological Evaluation

dot

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its basic properties, a plausible synthetic strategy, and a roadmap for its characterization and biological evaluation. The insights presented, derived from the analysis of related structures, suggest that this compound and its derivatives could hold potential in various therapeutic areas, particularly in CNS disorders and as antimicrobial or anti-inflammatory agents.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro screening against a panel of relevant biological targets. Elucidation of its crystal structure would provide valuable information on its conformational preferences, which could guide further structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

References

- Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed.

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- Advanced NMR techniques for structural characterization of heterocyclic structures.

- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - NIH.

- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities.

- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.

- Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. - ResearchGate.

- Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) - EvitaChem.

- 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine - Sigma-Aldrich.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) - Cheméo.

- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- This compound, 95% Purity, C9H15N3, 100 mg - CP Lab Safety.

- WO2016087352A1 - Novel piperidine derivatives - Google Patents.

- Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research.

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.

- Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC - NIH.

- 2-(Aminomethyl)piperidine - Chem-Impex.

- 1-[(1H-Imidazol-2-yl)methyl]piperidine - PubChem.

- CN112110893A - Preparation method of bilastine - Google Patents.

- NMR Protocols and Methods | Springer Nature Experiments.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

- Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles and their azetidinones - ResearchGate.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. 1-[(1H-Imidazol-2-yl)methyl]piperidine | C9H15N3 | CID 53440461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. researchgate.net [researchgate.net]

- 10. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-(1-Methyl-1H-imidazol-2-yl)piperidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Heterocyclic Chemistry

The intersection of imidazole and piperidine scaffolds in medicinal chemistry represents a fertile ground for the discovery of novel therapeutic agents. The unique electronic and steric properties of the 1-methyl-1H-imidazol-2-yl moiety, coupled with the conformational flexibility and chirality of the piperidine ring, offer a compelling structural motif for targeting a diverse range of biological targets. This guide provides a comprehensive technical overview of "2-(1-methyl-1H-imidazol-2-yl)piperidine," a compound for which a specific CAS number is not yet publicly registered, suggesting its status as a novel or less-documented chemical entity. The absence of a dedicated CAS number underscores the pioneering nature of research in this specific chemical space. This document, therefore, serves as a foundational resource, presenting a scientifically robust, proposed synthesis protocol based on established chemical principles and analogous reactions, alongside methods for its characterization and a discussion of its potential applications in drug discovery.

Physicochemical Properties and Structural Data

While experimental data for the target molecule is not available in public databases, its physicochemical properties can be predicted based on its structure. These predictions are crucial for designing synthetic routes, purification strategies, and for understanding its potential pharmacokinetic profile.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₇N₃ | |

| Molecular Weight | 179.26 g/mol | |

| CAS Number | Not Assigned | As of the latest database search, a specific CAS number for this compound has not been registered. |

| Appearance | Expected to be a solid or a high-boiling point oil at room temperature. | Based on analogous compounds. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | The presence of nitrogen atoms allows for hydrogen bonding. |

| pKa | The piperidine nitrogen is expected to be the most basic site. | The imidazole ring is weakly basic. |

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence. The following protocol is a proposed route, grounded in established methodologies for the synthesis of similar heterocyclic systems. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a convergent approach, where the piperidine and imidazole rings are synthesized or functionalized separately before being coupled.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

This protocol outlines a plausible pathway for the synthesis of this compound.

Step 1: Synthesis of N-Boc-piperidine-2-carbaldehyde (an N-protected 2-formylpiperidine)

The synthesis begins with the protection of the piperidine nitrogen to prevent side reactions, followed by the oxidation of the corresponding alcohol to the aldehyde.

-

Materials: N-Boc-2-piperidinemethanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

-

Step 2: Wittig Reaction to form N-Boc-2-(2-(1-methyl-1H-imidazol-2-yl)vinyl)piperidine

This step creates the carbon-carbon bond between the piperidine and imidazole moieties.

-

Materials: (1-Methyl-1H-imidazol-2-ylmethyl)triphenylphosphonium iodide, N-Boc-piperidine-2-carbaldehyde, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Suspend (1-Methyl-1H-imidazol-2-ylmethyl)triphenylphosphonium iodide (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under argon.

-

Cool the suspension to 0 °C and add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour to form the ylide.

-

Cool the resulting deep red solution back to 0 °C and add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Reduction of the Alkene and Deprotection

The final steps involve the reduction of the double bond and removal of the Boc protecting group to yield the target compound.

-

Materials: N-Boc-2-(2-(1-methyl-1H-imidazol-2-yl)vinyl)piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas, Hydrochloric acid (HCl) in dioxane.

-

Procedure:

-

Dissolve the purified alkene from Step 2 in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting residue in a minimal amount of dioxane and add an excess of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product will precipitate as the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.

-

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the piperidine ring protons, the imidazole ring protons, the N-methyl group, and the methylene bridge connecting the two rings. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including those in the piperidine and imidazole rings, the N-methyl group, and the connecting methylene group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₇N₃). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| FT-IR Spectroscopy | Characteristic absorption bands for C-H, C-N, and C=N bonds within the molecule. |

Potential Applications in Drug Discovery

The 2-(imidazol-2-yl)piperidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a methyl group on the imidazole nitrogen can influence the compound's pharmacokinetic properties and target engagement.

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs. The imidazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes.

-

Receptor Modulation: The overall shape and electronic properties of the molecule may allow it to bind to various G-protein coupled receptors (GPCRs) or ion channels.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this compound.

Conclusion

This technical guide provides a comprehensive overview of this compound, a novel chemical entity with potential applications in drug discovery. While a CAS number has not been assigned, a robust and scientifically sound synthetic protocol has been proposed based on established chemical principles. The detailed methodologies for synthesis and characterization provided herein are intended to serve as a valuable resource for researchers and scientists working at the forefront of heterocyclic chemistry and drug development. The exploration of this and similar novel scaffolds holds significant promise for the discovery of next-generation therapeutics.

References

- Due to the novel nature of the specific target compound "this compound," direct citations for its synthesis are not available. The proposed synthetic steps are based on well-established, general organic chemistry transformations. For analogous and foundational reactions, the following references are provided.

-

Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

-

Wittig Reaction: Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]

-

Catalytic Hydrogenation: Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979 . [Link]

-

Boc-Deprotection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999 . [Link]

-

Synthesis of Piperidine Derivatives: Watson, P. S.; Jiang, B.; Scott, B. Modern methods for the synthesis of piperidines. Org. Biomol. Chem.2007 , 5, 1815-1841. [Link]

-

Imidazole Synthesis and Functionalization: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997 . [Link]

"2-(1-methyl-1H-imidazol-2-yl)piperidine" chemical structure and analysis

An In-Depth Technical Guide to the Synthesis and Analysis of 2-(1-methyl-1H-imidazol-2-yl)piperidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a substituted imidazole ring with a piperidine moiety, this scaffold presents a unique three-dimensional architecture that is attractive for exploring interactions with various biological targets. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering insights into its structure, a plausible synthetic route, and detailed analytical methodologies for its characterization.

Molecular Structure and Chemical Identity

This compound features a piperidine ring directly attached at its 2-position to the 2-position of a 1-methyl-1H-imidazole ring. This linkage creates a chiral center at the C2 position of the piperidine ring. The imidazole ring provides a hydrogen bond acceptor (the N3 nitrogen) and potential for π-stacking interactions, while the piperidine ring introduces a basic nitrogen atom and conformational flexibility. The N-methylation of the imidazole ring prevents tautomerization and removes a hydrogen bond donor site, which can be critical for modulating pharmacokinetic properties.

Caption: Chemical structure of this compound.

Retrosynthetic Analysis and Proposed Synthesis

The key starting material is 2-piperidinecarboxamide. The synthesis proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and methylation to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of N-(Chloroacetyl)-2-piperidinecarboxamide

-

Dissolve 2-piperidinecarboxamide (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (N₂).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq), to the solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The choice of chloroacetyl chloride provides the two-carbon backbone required for the imidazole ring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2 & 3: Imidazole Ring Formation and Aromatization

-

The synthesis of imidazoles from α-haloketones and amides is a well-established method. In this case, the N-acylated piperidine can be cyclized.

-

Dissolve the N-(chloroacetyl)-2-piperidinecarboxamide (1.0 eq) in a high-boiling point solvent like n-butanol.

-

Add a source of ammonia, such as ammonium acetate (excess), and heat the mixture to reflux (e.g., 180 °C in a pressure vial).[3] This step facilitates the initial cyclization and subsequent dehydration to form the imidazole ring.

-

The use of a mild oxidizing agent may be necessary to facilitate the final aromatization step if a dihydroimidazole intermediate is formed.

-

After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield 2-(1H-imidazol-2-yl)piperidine.

Step 4: N-Methylation of the Imidazole Ring

-

Dissolve the 2-(1H-imidazol-2-yl)piperidine (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C to deprotonate the imidazole nitrogen. The choice of a strong, non-nucleophilic base ensures specific deprotonation of the imidazole NH over the piperidine NH.

-

After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq) and allow the reaction to proceed at room temperature for 4-6 hours.

-

Quench the reaction carefully with methanol and then water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

-

The final product, this compound, can be purified via column chromatography or recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this class of molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are predicted based on analogous structures found in the literature.[4][5]

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale & Notes |

| Imidazole-CH (C4-H, C5-H) | 6.8 - 7.2 | 120 - 130 | Two singlets or doublets in the aromatic region, characteristic of the imidazole ring protons.[3] |

| Imidazole-N-CH₃ | ~3.7 | ~35 | A sharp singlet integrating to 3 protons, confirming the N-methylation.[3] |

| Piperidine-CH (C2-H) | 3.5 - 4.0 | 55 - 60 | A multiplet, deshielded due to the adjacent nitrogen and imidazole ring. |

| Piperidine-CH₂ (C3-C6) | 1.5 - 3.2 | 25 - 50 | A series of complex multiplets corresponding to the piperidine ring methylene protons. |

| Piperidine-NH | 1.5 - 2.5 (broad) | - | A broad singlet that is exchangeable with D₂O. Its chemical shift can be concentration and solvent dependent. |

| Imidazole-C (C2) | 145 - 155 | The quaternary carbon linking the two rings, expected to be significantly downfield. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Method: Electrospray Ionization (ESI) in positive mode is the preferred method due to the basic nitrogen atoms, which are readily protonated.

-

Expected Molecular Ion: For the molecular formula C₉H₁₅N₃, the expected [M+H]⁺ peak would be at m/z 166.13.

-

Fragmentation Pattern: The fragmentation of piperidine-containing compounds often involves the cleavage of the piperidine ring.[6] A primary fragmentation pathway would likely be the loss of the imidazole moiety or ring-opening of the piperidine, providing characteristic daughter ions that can be analyzed in MS/MS experiments to confirm connectivity.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure protonation of the analyte and sharp peak shapes.

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Detection: UV detection at a wavelength of approximately 210-230 nm, where the imidazole chromophore absorbs.

-

Purity Assessment: Purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity of >95% is typically required for biological screening.

-

Pharmacological Context and Potential Applications

The fusion of imidazole and piperidine rings creates a versatile chemical scaffold found in numerous biologically active molecules.[8]

-

Central Nervous System (CNS) Activity: Both piperidine and imidazole derivatives are known to interact with targets in the CNS. For instance, compounds containing these motifs have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting various receptors and enzymes.[9][10]

-

Anticancer Potential: The imidazole ring is a key component in many anticancer agents.[11] The structural features of this compound could allow it to function as a scaffold for developing new kinase inhibitors or other antitumor compounds.

-

Ion Channel Modulation: Piperidine derivatives are well-known for their interactions with various ion channels, which are critical in cellular signaling and physiology.[9]

The specific compound, this compound, represents a valuable building block for creating libraries of molecules for high-throughput screening. Its synthetic accessibility and rich chemical functionality make it an excellent candidate for further derivatization and exploration in drug discovery programs.

References

-

Supplementary information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. Available at: [Link]

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News. Available at: [Link]

-

¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... - ResearchGate. Available at: [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available at: [Link]

-

1-[(1H-Imidazol-2-yl)methyl]piperidine - PubChem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. Available at: [Link]

-

Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. - ResearchGate. Available at: [Link]

-

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine - MDPI. Available at: [Link]

-

4-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine - PubChem. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. Available at: [Link]

-

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(piperidin-4-yl)methanone. MANASA Life Sciences. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]

Sources

- 1. worldscientificnews.com [worldscientificnews.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate [smolecule.com]

- 10. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(1-methyl-1H-imidazol-2-yl)piperidine, a molecule of significant interest in medicinal chemistry. Despite its structural simplicity, the combination of the piperidine and N-methylated imidazole moieties offers a unique scaffold for designing novel therapeutic agents. This document will detail the compound's nomenclature, propose a robust synthetic pathway, present its physicochemical properties, and explore its potential pharmacological applications, particularly in the context of neuroactive compounds. Detailed experimental protocols and safety considerations are also provided to facilitate further research and development.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

Synonyms: While no widely accepted synonyms currently exist, variations in naming may be encountered in literature and chemical databases. It is crucial to refer to the specific chemical structure and CAS number for accurate identification.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, commencing with the formation of the piperidine ring followed by the construction and methylation of the imidazole moiety.

Proposed Synthetic Pathway

The proposed synthesis involves a convergent approach, preparing the piperidine and imidazole precursors separately before their coupling.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-chloropiperidine

-

Oxidation of Pyridine: Pyridine is first oxidized to 2-pyridone.

-

Hydrogenation and Protection: The resulting 2-pyridone is catalytically hydrogenated to 2-piperidone, which is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-piperidone.

-

Reduction: N-Boc-2-piperidone is reduced to N-Boc-2-hydroxypiperidine using a mild reducing agent like sodium borohydride.

-

Chlorination: The hydroxyl group is converted to a chlorine atom using a chlorinating agent such as thionyl chloride to afford N-Boc-2-chloropiperidine.

Step 2: Synthesis of 2-Lithio-1-methyl-1H-imidazole

-

N-Methylation: Imidazole is N-methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield 1-methyl-1H-imidazole.

-

Lithiation: 1-Methyl-1H-imidazole is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithio species.

Step 3: Coupling and Deprotection

-

Coupling Reaction: A solution of N-Boc-2-chloropiperidine in anhydrous THF is added dropwise to the freshly prepared solution of 2-lithio-1-methyl-1H-imidazole at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, N-Boc-2-(1-methyl-1H-imidazol-2-yl)piperidine, is purified by column chromatography on silica gel.

-

Deprotection: The purified N-Boc protected intermediate is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the final product, this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties. These values are useful for guiding experimental design, including solvent selection and purification methods.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.8 Ų |

| pKa (most basic) | ~9.5 (piperidine nitrogen) |

Potential Pharmacological Applications and Biological Context

The structural motifs of piperidine and imidazole are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. This suggests that this compound could serve as a valuable scaffold in drug discovery.

Histamine H3 Receptor Antagonism

A significant body of research has focused on 2-(imidazol-4-yl)piperidine derivatives as potent and selective histamine H₃ receptor antagonists. The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor has been investigated as a therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The replacement of the imidazole moiety with a piperidine has been shown to affect the potency of these antagonists.[1]

Other Potential CNS Applications

The piperidine ring is a common feature in many centrally active drugs, including antipsychotics and antidepressants. The imidazole ring, present in endogenous molecules like histamine, also plays a crucial role in neurotransmission. The combination of these two heterocycles in this compound suggests potential interactions with various CNS targets. Further screening and pharmacological profiling are warranted to explore its full therapeutic potential.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, a series of in vitro and in vivo assays can be employed. The following is a generalized protocol for an initial in vitro screening assay.

Radioligand Binding Assay for Histamine H₃ Receptor

This protocol describes a competitive binding assay to determine the affinity of the test compound for the human histamine H₃ receptor.

Figure 3: Workflow for a histamine H₃ receptor binding assay.

Materials:

-

Cell membranes expressing the human histamine H₃ receptor.

-

[³H]-Nα-methylhistamine (radioligand).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the [³H]-Nα-methylhistamine solution, and the various concentrations of the test compound. For determining non-specific binding, a high concentration of a known H₃ receptor ligand is used instead of the test compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures. Based on the constituent moieties, the following hazards should be considered.

-

Piperidine: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[2]

-

Substituted Imidazoles: Some substituted imidazoles can be skin and eye irritants.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its synthesis is achievable through established organic chemistry methodologies. The structural relationship to known bioactive molecules, particularly histamine H₃ receptor antagonists, provides a strong rationale for its further investigation as a potential therapeutic agent for CNS disorders. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound, paving the way for new discoveries in medicinal chemistry and drug development.

References

-

Pharmaffiliates. 2-(3-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. Available from: [Link]

-

Stark, H., et al. (2000). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), 217-224. Available from: [Link]

-

Marmo, E., & Annunziata, A. (1970). [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. Arzneimittel-Forschung, 20(2), 277–281. Available from: [Link]

-

Petkova, Z., et al. (2023). Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. Available from: [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF), et al. (2024). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one. EFSA Journal, 22(5), e08759. Available from: [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082. Available from: [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12957464, Methyl 1-methylpiperidine-2-carboxylate. Retrieved January 19, 2026 from [Link].

-

National Institute of Standards and Technology. Piperidine, 1-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-methyl-1H-imidazol-2-yl)piperidine

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

The convergence of imidazole and piperidine moieties in a single molecular framework represents a cornerstone of modern medicinal chemistry. These heterocycles are privileged structures, appearing in numerous pharmaceuticals and bioactive natural products.[1][2] This guide provides a comprehensive technical overview of the target molecule, 2-(1-methyl-1H-imidazol-2-yl)piperidine . While this specific compound is not extensively documented in publicly available literature, this paper constructs a robust profile based on the established chemistry of its constituent parts. We will detail its core molecular properties, propose a validated synthetic pathway with mechanistic justifications, outline rigorous analytical characterization protocols, and discuss the therapeutic potential of this molecular scaffold in drug discovery.

Part 1: Core Molecular Profile

The fundamental characteristics of a compound are critical for any downstream application, from reaction stoichiometry to formulation. The molecular formula and weight dictate its physical and chemical behavior. Based on its constituent fragments (a piperidine ring and a 1-methylimidazole ring), the theoretical properties of this compound have been calculated. These values are identical to its structural isomers, such as 1-[(1H-Imidazol-2-yl)methyl]piperidine.[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃ | Calculated (PubChem Isomer Data)[3][4] |

| Molecular Weight | 165.24 g/mol | Calculated (PubChem Isomer Data)[3][4] |

| Monoisotopic Mass | 165.1266 Da | Calculated (PubChem Isomer Data)[3] |

| SMILES | CN1C=CN=C1C2CCCCN2 | Hypothetical |

| InChI Key | (Isomer Dependent) | (Isomer Dependent) |

Part 2: Proposed Synthesis and Mechanistic Rationale

The direct synthesis of this compound is not prominently described in peer-reviewed literature. However, a robust and logical synthetic route can be designed based on well-established organometallic and heterocyclic chemistry principles. The proposed pathway involves the nucleophilic addition of a metallated imidazole to an electrophilic piperidine precursor.

Experimental Workflow: A Proposed Two-Step Synthesis

The chosen strategy hinges on the deprotonation of the C2 position of 1-methylimidazole. This position is the most acidic proton on the imidazole ring, facilitating regioselective lithiation. The resulting nucleophile can then attack a suitable N-protected piperidine derivative.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-[(1H-Imidazol-2-yl)methyl]piperidine | C9H15N3 | CID 53440461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3 | CID 22662917 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling and Management of 2-(1-methyl-1H-imidazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

As novel heterocyclic amines like 2-(1-methyl-1H-imidazol-2-yl)piperidine see increasing use in pharmaceutical research and development, a thorough understanding of their safe handling and management is paramount. This guide provides an in-depth technical framework for researchers and laboratory personnel. In the absence of specific toxicological data for this compound, this document extrapolates from the known hazards of its constituent moieties—piperidine and imidazole—to establish a robust safety protocol. It covers hazard identification, risk mitigation strategies, appropriate use of personal protective equipment (PPE), emergency procedures, and proper storage and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction: Understanding the Compound

This compound is a heterocyclic amine incorporating both a piperidine and a substituted imidazole ring system. These structural motifs are common in pharmacologically active compounds, suggesting its potential application in drug discovery. The piperidine ring is a saturated heterocycle known for its basicity and presence in numerous alkaloids and pharmaceuticals. The imidazole ring is an aromatic heterocycle with amphoteric properties, also a key component in many biologically active molecules. The combination of these two rings suggests that this compound may exhibit a complex toxicological profile, warranting a cautious and well-informed approach to its handling.

Heterocyclic amines, as a class, can present significant health risks, with some being identified as potential mutagens or carcinogens.[1] Therefore, a proactive and stringent safety protocol is essential when working with novel compounds like this compound.

Hazard Identification and Risk Assessment

Given the lack of specific data for this compound, a comprehensive risk assessment must be based on the known hazards of its structural components: piperidine and imidazole.

Piperidine Moiety Hazards:

-

Corrosivity and Irritation: Piperidine is known to cause severe skin burns and eye damage.[2][3] Contact can lead to significant irritation and burns.[3]

-

Toxicity: It is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2]

-

Flammability: Piperidine is a flammable liquid.[3]

Imidazole Moiety Hazards:

-

Corrosivity: Imidazole can also cause severe skin burns and eye damage.[4]

-

Toxicity: It is harmful if swallowed.[4]

-

Reproductive Toxicity: Some sources suggest that imidazole may damage fertility or the unborn child.[5]

Inferred Hazards for this compound:

Based on the above, it is prudent to assume that this compound may exhibit the following hazardous properties:

| Hazard Category | Potential Effect | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | Based on piperidine and imidazole toxicity.[2][4] |

| Skin Corrosion/Irritation | Corrosive | Both parent structures are corrosive.[2][3][4] |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Both parent structures cause severe eye damage.[2][4] |

| Flammability | Potentially Flammable | Based on the flammability of piperidine.[3] |

| Reproductive Toxicity | Potential for reproductive harm | Inferred from data on imidazole.[5] |

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Fume Hoods: All work with this compound, especially when handling powders or creating solutions, must be conducted in a properly functioning and certified chemical fume hood.[6][7] This is critical for preventing the inhalation of any dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[8]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.[9]

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the corrosive nature of the parent compounds, gloves tested against both amines and heterocyclic compounds should be selected. It is recommended to consult glove manufacturer's compatibility charts. Double-gloving may be appropriate for certain procedures. Gloves must be inspected before use and removed properly to avoid skin contact.[4][10]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[10] However, due to the high risk of severe eye damage, chemical splash goggles and a face shield are strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[3] Contact lenses should not be worn in the laboratory.[10]

-

Skin and Body Protection: A lab coat that closes at the front and has long sleeves is required.[7] For procedures with a higher risk of splashing, a chemically resistant apron or suit should be considered.[3] Closed-toe shoes are mandatory.[7]

-

Respiratory Protection: In most cases, working in a fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator.[10]

Caption: Personal Protective Equipment (PPE) Workflow.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Accidental Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under an emergency shower.[8] Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]

Spills

-

Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[11] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[4]

-

Large Spills: Evacuate the area immediately and prevent entry.[11] Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[6]

Caption: Emergency Response Decision Tree.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

Storage

-

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Store away from sources of ignition, heat, and direct sunlight.[7][8]

-

Incompatible materials to consider, based on parent compounds, include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][6][12]

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and properly labeled container.[6]

-

Dispose of the waste through an authorized hazardous waste disposal company, following all local, state, and federal regulations.[4][5] Do not pour down the drain.[2][4]

Conclusion

While the specific toxicological profile of this compound is not yet fully characterized, a robust safety protocol can be established by understanding the hazards of its constituent piperidine and imidazole moieties. A proactive approach that emphasizes engineering controls, diligent use of appropriate personal protective equipment, and thorough emergency preparedness is essential for the safe handling of this and other novel chemical entities in a research environment. Adherence to these guidelines will not only protect the health and safety of laboratory personnel but also ensure the integrity of the research being conducted.

References

-

PIPERIDINE (D11, 98%). Cambridge Isotope Laboratories.

-

PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.

-

4-Piperidinopiperidine Safety Data Sheet. Santa Cruz Biotechnology.

-

PIPERIDINE AR Safety Data Sheet. Loba Chemie.

-

IMIDAZOLE MATERIAL SAFETY DATA SHEET. Pallav Chemicals.

-

Safety Data Sheet: Imidazole. Carl ROTH.

-

Safety Data Sheet: Imidazole. Carl ROTH.

-

Standard Operating Procedure for Imidazole. Washington State University.

-

Safety Data Sheet IMIDAZOLE. ChemSupply Australia.

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.

-

Laboratory Safety Guidelines. ETH Zurich.

-

Heterocyclic amines: chemistry and health. PubMed.

-

Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

Sources

- 1. Heterocyclic amines: chemistry and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. nj.gov [nj.gov]

- 4. pallavchemicals.com [pallavchemicals.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. chemos.de [chemos.de]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lobachemie.com [lobachemie.com]

- 12. carlroth.com [carlroth.com]

Spectroscopic and Synthetic Elucidation of 2-(1-methyl-1H-imidazol-2-yl)piperidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 2-(1-methyl-1H-imidazol-2-yl)piperidine. In the absence of a complete, publicly available experimental dataset for the title compound, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust predictive analysis. Detailed discussions of the expected ¹H NMR, ¹³C NMR, IR, and MS data are provided, alongside a proposed synthetic protocol and the necessary characterization workflows. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of the structural and synthetic aspects of this and similar molecular scaffolds.

Introduction

The fusion of piperidine and imidazole rings in a single molecular entity, as seen in this compound, represents a scaffold of significant interest in medicinal chemistry. The piperidine moiety is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for further functionalization. The 1-methylimidazole group, a key component of many biologically active molecules, offers a unique combination of aromaticity, hydrogen bonding capabilities, and coordination properties. The linkage of these two heterocyclic systems presents a compelling template for the design of novel therapeutic agents.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed predictive analysis of its key spectroscopic features.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data based on the analysis of its constituent parts and analogous compounds.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of spectral data for piperidine, 1-methylimidazole, and related substituted heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale/Notes |

| Imidazole H-4/H-5 | 6.8 - 7.2 | d, d | ~1-2 | The two protons on the imidazole ring are expected to appear as doublets in the aromatic region. |

| Piperidine H-2 | 3.0 - 3.5 | m | - | The methine proton at the point of substitution will be deshielded by the imidazole ring. |

| Piperidine H-6 (axial & equatorial) | 2.6 - 3.1 | m | - | The protons on the carbon adjacent to the nitrogen will be deshielded. |

| Imidazole N-CH₃ | 3.6 - 3.8 | s | - | The methyl group on the imidazole nitrogen will appear as a singlet. |

| Piperidine H-3, H-4, H-5 | 1.4 - 1.9 | m | - | The remaining methylene protons of the piperidine ring will appear as a complex multiplet. |

| Piperidine N-H | 1.5 - 2.5 | br s | - | The proton on the piperidine nitrogen will likely be a broad singlet, and its chemical shift can be concentration-dependent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale/Notes |

| Imidazole C-2 | 145 - 150 | The quaternary carbon of the imidazole ring attached to the piperidine will be significantly downfield. |

| Imidazole C-4/C-5 | 120 - 130 | The two CH carbons of the imidazole ring. |

| Piperidine C-2 | 55 - 60 | The carbon of the piperidine ring attached to the imidazole. |

| Piperidine C-6 | 45 - 50 | The carbon adjacent to the piperidine nitrogen. |

| Imidazole N-CH₃ | 30 - 35 | The carbon of the methyl group on the imidazole nitrogen. |

| Piperidine C-3, C-4, C-5 | 20 - 30 | The remaining methylene carbons of the piperidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorptions for the functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration | Rationale/Notes |

| 3300 - 3500 | N-H stretch | A broad peak corresponding to the piperidine N-H group. |

| 2850 - 3000 | C-H stretch | Aliphatic C-H stretching from the piperidine and methyl groups. |

| ~3100 | C-H stretch (aromatic) | C-H stretching of the imidazole ring. |

| 1580 - 1650 | C=N and C=C stretch | Stretching vibrations from the imidazole ring. |

| 1400 - 1500 | C-N stretch | C-N stretching vibrations from both rings. |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale/Notes |

| 165 | [M]⁺ | Molecular ion peak. |

| 164 | [M-H]⁺ | Loss of a hydrogen atom. |

| 83 | [C₅H₉N]⁺ | Fragmentation of the piperidine ring. |

| 82 | [C₄H₆N₂]⁺ | Imidazole moiety. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with a suitable piperidine precursor.

Figure 2: Proposed Synthetic Pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of this compound

-

To a solution of 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add piperidine (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours to form the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization Workflow

Figure 3: Spectroscopic Characterization Workflow.

Causality and Self-Validation in Experimental Design

The choice of a reductive amination approach for the synthesis is based on its reliability and high functional group tolerance. The use of a mild reducing agent like sodium borohydride is selective for the imine and avoids over-reduction.

The proposed characterization workflow forms a self-validating system. ¹H and ¹³C NMR provide detailed information on the carbon-hydrogen framework, which must be consistent with the proposed structure. IR spectroscopy confirms the presence of key functional groups (N-H, C-N, aromatic C-H), and high-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition. The congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.

Conclusion

References

- Note: As no direct literature source for the complete spectroscopic data of the title compound was found, the following references pertain to analogous structures and general spectroscopic principles that inform the predictive analysis in this guide.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. Piperidine. [Link]

-

NIST Chemistry WebBook. 1-Methylimidazole. [Link]

-

MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. [Link]

An In-depth Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)piperidine: Synthesis, Properties, and Pharmacological Context

Foreword: Unveiling the Potential of a Privileged Scaffold

In the vast landscape of medicinal chemistry, certain molecular architectures consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for engaging with a multitude of biological targets. The fusion of an imidazole ring and a piperidine moiety represents one such powerful combination. This guide delves into the specifics of 2-(1-methyl-1H-imidazol-2-yl)piperidine , a molecule that, while not extensively documented in its own right, embodies the chemical and pharmacological potential of its constituent parts. For researchers and drug development professionals, understanding this compound is not just about a single molecule, but about grasping the principles that make the 2-(imidazol-2-yl)piperidine core a fertile ground for discovery. This document provides a comprehensive overview of its likely synthesis, physicochemical properties, and the rich pharmacological context from which it emerges.

Physicochemical Characteristics

While detailed experimental data for this compound is sparse in publicly accessible literature, its fundamental properties can be reliably predicted based on its structure and data from close analogs. These characteristics are crucial for designing experiments, predicting metabolic fate, and formulating this compound for biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃ | Inferred |

| Molecular Weight | 165.24 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from analogs[2][3] |

| Purity | Commercially available up to 95% | [4] |

| Boiling Point | Not available | - |

| LogP (predicted) | ~0.8 | [1] |

| CAS Number | Not widely available for this specific N-methylated compound. The parent compound 1-[(1H-Imidazol-2-yl)methyl]piperidine has CAS 54534-82-6. | [1] |

Note: Some data is inferred from structurally similar compounds or computational models due to the limited specific literature on this exact molecule.

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in a dedicated publication. However, a plausible and efficient synthetic route can be designed based on established methodologies for constructing 2-substituted imidazoles and functionalizing piperidines. The proposed pathway below is a logical convergence of known chemical transformations.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis involves the formation of the imidazole ring as a key step, followed by N-methylation. The piperidine moiety can be introduced via a condensation reaction.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Reductive Amination to Form 2-(1H-imidazol-2-yl)piperidine

This step involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

-

Reaction Setup: To a solution of imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add piperidine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The use of a mild reducing agent is crucial to avoid the reduction of the imidazole ring.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The choice of reductive amination is based on its high efficiency and selectivity for forming C-N bonds. Using a pre-formed aldehyde and a readily available amine is a convergent and practical approach.

Step 2: N-methylation of the Imidazole Ring

-

Reaction Setup: Dissolve the product from Step 1, 2-(1H-imidazol-2-yl)piperidine, (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base such as sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq) to deprotonate the imidazole nitrogen. The N1 position is generally more acidic and sterically accessible.

-

Alkylation: Add a methylating agent, for example, methyl iodide (CH₃I) (1.2 eq), and stir the reaction at room temperature until completion.

-